Prostaglandin A2-d4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

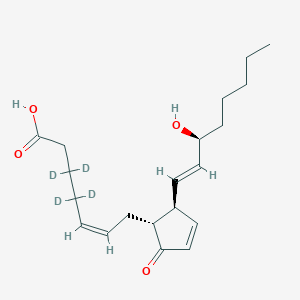

Prostaglandin A2-d4 is a deuterium-labeled analog of Prostaglandin A2. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids. They play diverse roles in the body, including the regulation of inflammation, blood flow, and the formation of blood clots. This compound, specifically, is used in scientific research to study the pharmacokinetics and metabolic profiles of prostaglandins due to its stable isotope labeling .

Wissenschaftliche Forschungsanwendungen

Prostaglandin A2-d4 wird aufgrund seiner stabilen Isotopenmarkierung in der wissenschaftlichen Forschung weit verbreitet eingesetzt, die eine präzise Quantifizierung in pharmakokinetischen Studien ermöglicht. Seine Anwendungen umfassen:

Chemie: Wird als Tracer bei der Untersuchung der Stoffwechselwege von Prostaglandinen verwendet.

Biologie: Hilft beim Verständnis der Rolle von Prostaglandinen in zellulären Prozessen.

Medizin: Wird in der Medikamentenentwicklung verwendet, um die Pharmakokinetik und den Metabolismus von Prostaglandin-basierten Medikamenten zu untersuchen.

Industrie: Wird bei der Entwicklung neuer Prostaglandin-Analoga für therapeutische Zwecke eingesetzt

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an spezifische Prostaglandinrezeptoren auf der Zelloberfläche. Diese Rezeptoren sind G-Protein-gekoppelte Rezeptoren, die nach Aktivierung intrazelluläre Signalwege initiieren. Die Bindung von this compound an seine Rezeptoren führt zur Aktivierung von zyklischem Adenosinmonophosphat (cAMP) und Calciumionen (Ca2+)-Signalwegen, die verschiedene physiologische Reaktionen vermitteln, darunter Entzündungen und Schmerzempfindung .

Wirkmechanismus

Target of Action

Prostaglandin A2-d4, like other prostaglandins, primarily targets specific receptors known as prostaglandin receptors . These receptors are present in various organs throughout the body, allowing the different actions of each prostaglandin to be carried out . The principal targets of this compound include the Prostaglandin D2 receptor 2 and Aldo-keto reductase family 1 member C3 .

Mode of Action

This compound interacts with its targets through a complex mechanism. It is released upon activation of mast cells and is also synthesized by alveolar macrophages . The ability of the same prostaglandin to stimulate a reaction in one tissue and inhibit the same reaction in another tissue is determined by the type of receptor to which the prostaglandin binds . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is the principal cyclooxygenase metabolite of arachidonic acid . It is released upon activation of mast cells and is also synthesized by alveolar macrophages . Among its many biological actions, the most important are its bronchoconstrictor, platelet-activating-factor-inhibitory, and cytotoxic effects .

Pharmacokinetics

It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The interaction of this compound with its receptors has serious consequences in the pulmonary milieu, including the release of pro-inflammatory cytokines and harmful cationic proteases, leading to tissue remodeling, mucus production, structural damage, and compromised lung function .

Action Environment

The action of this compound is influenced by both non-allergen-dependent (infections, physical stimuli or chemical stimuli) and allergen-dependent immune activation . The Prostaglandin D2 receptor 2 pathway has relevance in both atopic and non-atopic asthma .

Biochemische Analyse

Biochemical Properties

Prostaglandin A2-d4, like other prostaglandins, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the formation of glutathione conjugates of both prostaglandin A2 and prostaglandin J2 . It also catalyzes the isomerization of D5-androstene-3,17-dione (AD) into D4-androstene-3,17-dione, playing an important role in hormone biosynthesis .

Cellular Effects

This compound, as part of the prostaglandin family, has significant effects on various types of cells and cellular processes. Prostaglandin signaling controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

Molecular Mechanism

The molecular mechanism of this compound involves specific G-protein coupled receptors . The diversity of prostanoid action is not only defined by specific receptors and their regulated expression, but also to the diversity of G-proteins that most receptors are able to couple to, leading to actuation of different signaling pathways by the same receptor .

Temporal Effects in Laboratory Settings

They act most often as autocrine or paracrine signaling agents .

Dosage Effects in Animal Models

Prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension, a condition often studied in animal models .

Metabolic Pathways

This compound is involved in the prostaglandin metabolic pathway . This pathway involves a series of enzymes and cofactors, including cyclooxygenases (COX1 and COX2) which mediate the conversion of arachidonic acid to PGH2, a common intermediate of the two series of prostanoids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by G-protein-coupled, prostanoid-specific receptors . These receptors are heptahelical, multi-pass membrane proteins, members of the G-protein coupled receptor 1 family (GPCR) and are among the most abundant membrane proteins .

Subcellular Localization

They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Prostaglandin A2-d4 beinhaltet die Einarbeitung von Deuterium in das Prostaglandin A2-Molekül. Dies wird typischerweise durch die Verwendung deuterierter Reagenzien im Syntheseprozess erreicht. Der Prozess umfasst oft mehrere Schritte, darunter die Bildung eines Cyclopentanrings, der ein charakteristisches Merkmal von Prostaglandinen ist .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound erfolgt unter kontrollierten Bedingungen, um die Einarbeitung von Deuterium an bestimmten Positionen im Molekül zu gewährleisten. Dies beinhaltet die Verwendung von Spezialgeräten und Reagenzien, um eine hohe Reinheit und Ausbeute zu erzielen. Der Prozess wird typischerweise in einer Reihe von Schritten durchgeführt, darunter die Synthese von Zwischenprodukten und deren anschließende Umwandlung in das Endprodukt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin A2-d4 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um das Verhalten der Verbindung unter verschiedenen Bedingungen und ihre Wechselwirkung mit anderen Molekülen zu untersuchen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Halogenierungsreaktionen beinhalten oft Reagenzien wie Brom oder Chlor.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von this compound zur Bildung verschiedener oxidierter Derivate führen, während die Reduktion zu verschiedenen reduzierten Formen der Verbindung führen kann .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin A2-d4 ist aufgrund seiner Deuteriummarkierung einzigartig, die Stabilität bietet und eine präzise Quantifizierung in Forschungsstudien ermöglicht. Ähnliche Verbindungen umfassen:

Prostaglandin A2: Die nicht deuterierte Form von Prostaglandin A2.

Prostaglandin E2: Bekannt für seine Rolle bei Entzündungen und Schmerzen.

Prostaglandin F2α: Beteiligt an der glatten Muskelkontraktion.

Prostaglandin I2: Wirkt als Vasodilatator und hemmt die Thrombozytenaggregation .

Diese Verbindungen teilen ähnliche strukturelle Merkmale, unterscheiden sich aber in ihren spezifischen biologischen Aktivitäten und Anwendungen.

Eigenschaften

IUPAC Name |

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1/i5D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-IDCRMVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[cyclopropane-1,5'(6'H)-furo[2,3-d]pyrimidine]](/img/structure/B593843.png)

-methanone](/img/structure/B593844.png)

![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)